Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS No. 1369494-59-6) is a chiral amine hydrochloride salt with the molecular formula C₁₂H₁₈ClNO₄ and a molecular weight of 275.73 g/mol . The compound features a propanoate ester backbone substituted with an amino group and a 2,3-dimethoxyphenyl aromatic ring. The two methoxy groups at the 2- and 3-positions of the phenyl ring impart distinct electronic and steric properties, influencing its solubility, crystallinity, and reactivity. It is stored under dry conditions at room temperature and is commonly used as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2;/h4-6,9H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAOPJSHJVNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Reduction-Esterification Sequence
A widely employed method involves a three-step sequence: condensation , reduction , and esterification , followed by hydrochloride salt formation.
Step 1: Schiff Base Formation
2,3-Dimethoxybenzaldehyde is condensed with an amino acid derivative (e.g., glycine methyl ester) in anhydrous ethanol under acidic conditions (HCl or H₂SO₄) to form a Schiff base intermediate. Typical conditions include:
- Temperature : 0–5°C (to minimize side reactions)
- Reaction Time : 4–6 hours
- Yield : 70–80%
Step 2: Reduction of the Schiff Base
The imine bond is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol. NaBH₄ is preferred for its milder conditions:
- Molar Ratio (Substrate:NaBH₄): 1:2
- Temperature : Room temperature (25°C)
- Yield : 85–90%
Step 3: Esterification and Hydrochloride Formation
The free amine is esterified with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas, followed by treatment with concentrated HCl to form the hydrochloride salt. Key parameters:
- Catalyst : 1–2 equiv. SOCl₂
- Reaction Time : 12–24 hours
- Purity : >95% after recrystallization (ethanol/water)
Strecker Synthesis Approach
An alternative route adapts the Strecker amino acid synthesis, utilizing cyanide incorporation:
Step 1: Cyanohydrin Formation
2,3-Dimethoxybenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia to form a cyanohydrin intermediate.
Step 2: Hydrolysis and Esterification
The nitrile group is hydrolyzed to a carboxylic acid using HCl, followed by esterification with methanol and SOCl₂.
Step 3: Resolution of Enantiomers
Racemic mixtures are resolved using chiral acids (e.g., L-(+)-tartaric acid) in ethanol.
- Diastereomeric Salt Formation : 1:1 molar ratio in ethanol, 0°C, 12 hours
- Recovery of (S)-Enantiomer : 60–70% yield
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and reduced waste. A continuous flow system optimizes the condensation-reduction sequence:
| Parameter | Condition |
|---|---|
| Reactor Type | Tubular flow reactor (316L SS) |
| Residence Time | 30–60 minutes |
| Temperature | 50°C (condensation), 25°C (reduction) |
| Throughput | 10–20 kg/day |
| Purity | >98% (HPLC) |
Advantages :
Solvent Recycling and Waste Management
Mother liquors from crystallization steps are recycled to recover unreacted starting materials and solvents:
- Ammonia Recovery : Distillation at 80°C under reduced pressure
- Solvent Reuse : Ethanol and THF are redistilled (>99% purity)
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Condensation-Reduction | 80% | 95% | Low (racemic) | Moderate |
| Strecker Synthesis | 70% | 90% | High (after resolution) | High |
| Continuous Flow | 85% | 98% | Moderate | Very High |
Key Observations :
- The Strecker method enables better stereochemical control but requires additional resolution steps.
- Continuous flow systems achieve higher throughput but demand significant capital investment.
Optimization Strategies
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to directly synthesize the (S)-enantiomer. A palladium-catalyzed asymmetric hydrogenation of β-enamine esters achieves 90% enantiomeric excess (ee):
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times for esterification and hydrolysis:
- Esterification Time : 2 hours (vs. 24 hours conventionally)
- Temperature : 80°C
- Energy Savings : 40%
Challenges and Solutions
Hydrolysis of the Ester Group
The methyl ester is prone to hydrolysis under acidic or basic conditions. Solutions include:
- Low-Temperature Storage : -20°C in inert atmosphere
- Stabilizers : Addition of 0.1% w/v ascorbic acid
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Pharmaceutical Research Applications
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride is primarily explored for its potential as a lead compound in drug development targeting neurological disorders. Its structural features suggest possible interactions with biological targets, which could lead to therapeutic benefits.
Case Study: Neurological Disorders
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, derivatives have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which are implicated in various neurological conditions. The antiproliferative activity of these compounds against cancer cell lines such as HeLa has shown promising results, with IC50 values indicating potency comparable to established drugs like doxorubicin .
Chemical Synthesis Applications
In chemical synthesis, this compound serves as an intermediate in the production of various organic compounds. Its synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.
Synthetic Routes
- Starting Materials : Commonly begins with commercially available precursors.
- Intermediate Formation : Involves condensation reactions followed by reduction processes.
- Final Product Formation : Esterification with methyl chloroformate yields the target compound, which is then converted to its hydrochloride salt.
The compound's versatility allows for modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Biological Research Applications
The biological activities of this compound are under investigation, particularly its antimicrobial and anticancer properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key analogs include:
Table 1: Substituent Effects on Aromatic Ring
Key Observations :
- Electron-donating vs.
- Steric effects: The 2,3-dimethoxy substitution in the target compound introduces greater steric hindrance compared to monosubstituted analogs, which may affect crystallinity and reaction kinetics .
Ester Group Variations
The choice of ester (methyl vs. ethyl) influences molecular weight, solubility, and metabolic pathways:
Table 2: Ester Group Comparison
Key Observations :
Heterocyclic and Non-Phenyl Analogs
Replacing the phenyl ring with heterocycles or alternative aromatic systems introduces novel properties:
Table 3: Heterocyclic Analogs
Key Observations :
Stereochemical Variations
Chiral centers influence pharmacological activity and synthetic complexity:
Table 4: Stereoisomer Comparison
Key Observations :
- Enantiopure compounds (e.g., S-configuration) are critical for targeted drug design, as seen in analogs used for central nervous system (CNS) therapeutics .
Biological Activity
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS: 1369494-59-6) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₈ClNO₄
- Molecular Weight : 275.73 g/mol
- IUPAC Name : this compound
- Structure : The compound features an amino group and a methoxy-substituted phenyl group, which are critical for its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Proteins and Enzymes : The amino group can form hydrogen bonds with various biological macromolecules, potentially altering their function and leading to therapeutic effects.
- Hydrophobic Interactions : The methoxy groups contribute to hydrophobic interactions, enhancing the compound's affinity for lipid membranes and proteins.
- Inhibition of Cellular Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant growth inhibition in colon cancer cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays, suggesting a broad spectrum of antimicrobial activity.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
-
Synthetic Applications :
- The versatility of this compound in synthetic chemistry has been noted, particularly in creating derivatives with enhanced biological activities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
